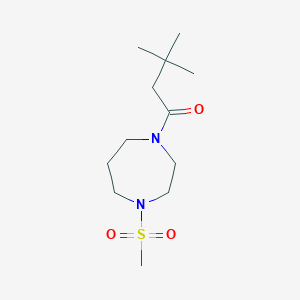
3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one, also known as DMB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMB is a ketone derivative of diazepane and is structurally similar to other compounds that have been studied for their biological activity.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one is not fully understood, but it is thought to be related to its ability to modulate oxidative stress and inflammation. 3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one has been shown to upregulate antioxidant enzymes and reduce the production of pro-inflammatory cytokines. Additionally, 3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one has been shown to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective effects, 3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one has been shown to reduce liver damage caused by alcohol consumption. 3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one has also been shown to improve glucose tolerance and insulin sensitivity in a mouse model of type 2 diabetes.
Advantages and Limitations for Lab Experiments
One advantage of using 3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one in lab experiments is its high purity and stability. 3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using 3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one is that its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on 3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one. One area of interest is in the development of 3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one derivatives that have improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of 3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one and its potential applications in various fields. Finally, clinical trials are needed to determine the safety and efficacy of 3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one in humans.
Synthesis Methods
3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one can be synthesized through a multistep process starting with the reaction of 4-methylsulfonyl-1,4-diazepane with 3-bromo-3-methylbutanone. The resulting intermediate is then treated with a reducing agent to yield 3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one. This synthesis method has been optimized for high yield and purity.
Scientific Research Applications
3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one has been studied for its potential applications in various scientific fields. One area of interest is in the field of neuroscience, where 3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one has been shown to have neuroprotective effects. In a study conducted on rats, 3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one was found to reduce neuronal damage caused by ischemia-reperfusion injury. Additionally, 3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one has been shown to improve cognitive function in a mouse model of Alzheimer's disease.
properties
IUPAC Name |
3,3-dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3S/c1-12(2,3)10-11(15)13-6-5-7-14(9-8-13)18(4,16)17/h5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXCIASUYGXGOKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCCN(CC1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenyl-[4-(1,3-thiazol-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7566242.png)
![2-(2-Chlorophenyl)-5-[(3-nitro-1,2,4-triazol-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7566243.png)
![2-[4-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]piperidin-1-yl]-N-propylacetamide](/img/structure/B7566256.png)
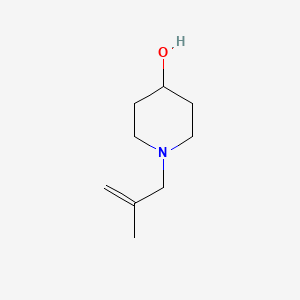


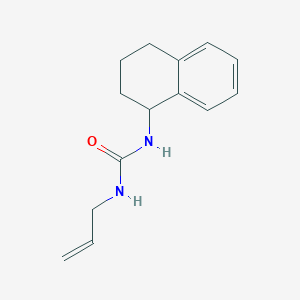

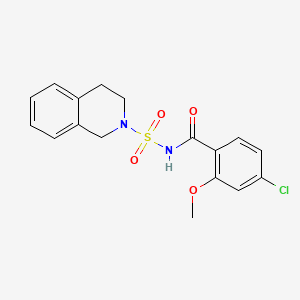

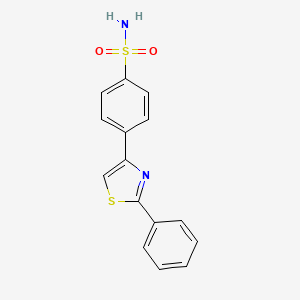
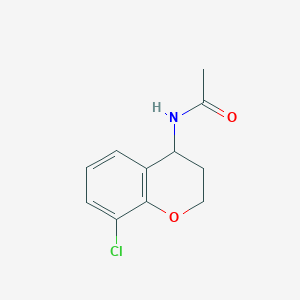
![3-methyl-N-[[2-[(3-methylpiperidin-1-yl)methyl]phenyl]methyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7566328.png)